

# where to buy ETD140 for research purposes

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **ETD140**

Cat. No.: **B1576619**

[Get Quote](#)

An In-depth Technical Guide to **ETD140** (DZ-2384) for Research Applications

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound referred to as "**ETD140**" in the query is not a widely recognized identifier in scientific literature. Based on extensive research, it is highly probable that this refers to DZ-2384, a potent, preclinical, synthetic derivative of Diazonamide A. This document will proceed with the technical details of DZ-2384.

## Sourcing for Research Purposes

DZ-2384 is a preclinical oncology therapeutic developed by Diazon Pharmaceuticals, a company founded by researchers at UCLA and McGill University.<sup>[1]</sup> As a compound under active development, it is not readily available through standard chemical suppliers.

Recommendations for Sourcing:

- Direct Inquiry: The most direct approach to obtaining DZ-2384 for research purposes is to contact Diazon Pharmaceuticals or their academic collaborators. As of the latest available information, specific contact details for reagent supply are not publicly listed. General corporate contact information for similar biopharmaceutical companies may be found through industry directories or university technology transfer offices associated with the founding researchers.
- Collaboration: Given its preclinical status, DZ-2384 may be available through research collaboration agreements. Researchers with projects that align with the development goals

for DZ-2384 may have success in establishing such a partnership.

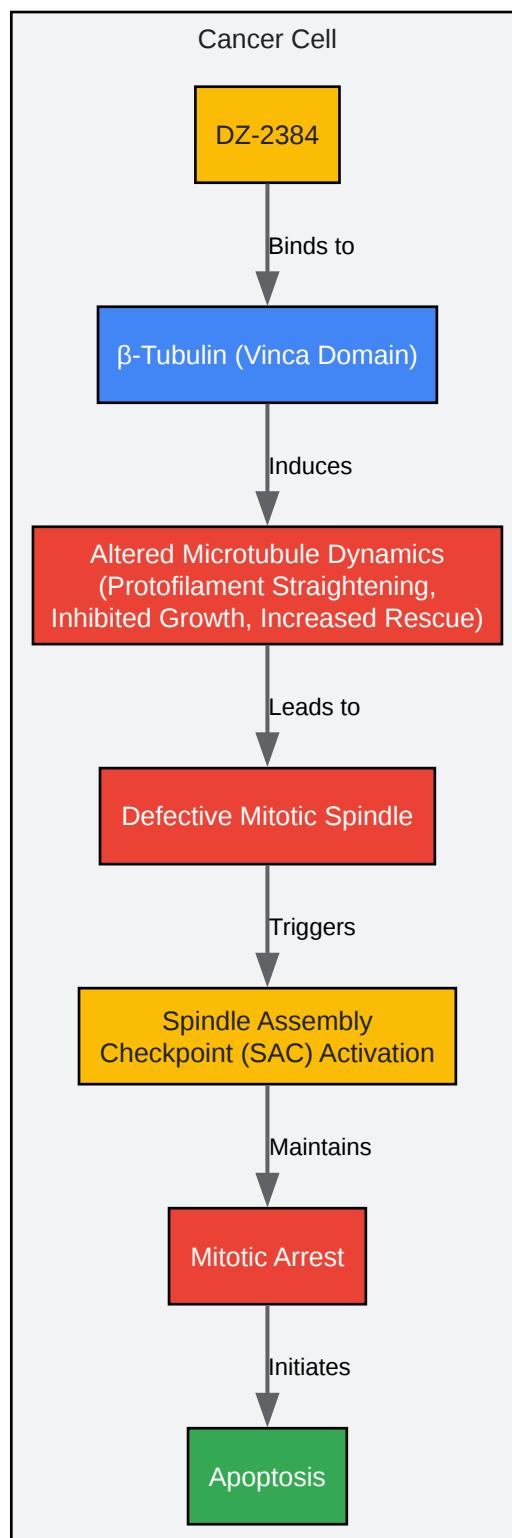
- Material Transfer Agreement (MTA): Academic and non-profit researchers may be able to obtain the compound under an MTA for non-commercial research.

At present, there are no listed commercial vendors for DZ-2384. The compound's synthesis is described as a "concise, scalable preparation," suggesting that custom synthesis by a specialized contract research organization (CRO) could be a theoretical but likely expensive and complex alternative.[\[2\]](#)

## Core Technical Data

### Compound Overview

DZ-2384 is a synthetic analog of Diazonamide A, a natural product isolated from the marine ascidian *Diazona angulata*.[\[3\]](#) It is classified as a microtubule-targeting agent (MTA) with potent anti-mitotic and antitumor activity.[\[4\]](#)[\[5\]](#) A key differentiating feature of DZ-2384 is its significantly wider therapeutic window and lack of neurotoxicity at effective doses compared to other MTAs like taxanes and vinca alkaloids.[\[1\]](#)[\[4\]](#)[\[6\]](#)


### Mechanism of Action

DZ-2384 exerts its anti-mitotic effects by interacting with tubulin, the protein subunit of microtubules. Its mechanism is distinct from other agents, contributing to its improved safety profile.

- Binding Site: DZ-2384 binds to the vinca domain of  $\beta$ -tubulin.[\[1\]](#)[\[4\]](#)
- Effect on Microtubule Dynamics: Unlike classic vinca alkaloids (e.g., vinorelbine) that promote microtubule disassembly, DZ-2384 has a unique effect. It causes a straightening of curved tubulin protofilaments, an effect not observed with other vinca-domain binders.[\[3\]](#)[\[4\]](#)  
[\[5\]](#) While it inhibits the growth rate of microtubules, it also increases their rescue frequency.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Selective Toxicity: This distinct mechanism preserves the microtubule network in non-dividing cells, such as neurons, which is believed to be the reason for its lack of neurotoxicity.[\[3\]](#)[\[4\]](#) In rapidly dividing cancer cells, the subtle disruption of microtubule dynamics is sufficient to arrest mitosis and trigger apoptosis.[\[4\]](#)

## Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of DZ-2384, leading to mitotic arrest and apoptosis in cancer cells.

[Click to download full resolution via product page](#)

Caption: Mechanism of action of DZ-2384 in cancer cells.

# Preclinical Data and Experimental Protocols

## Quantitative Data Summary

The following table summarizes key quantitative data from preclinical studies of DZ-2384.

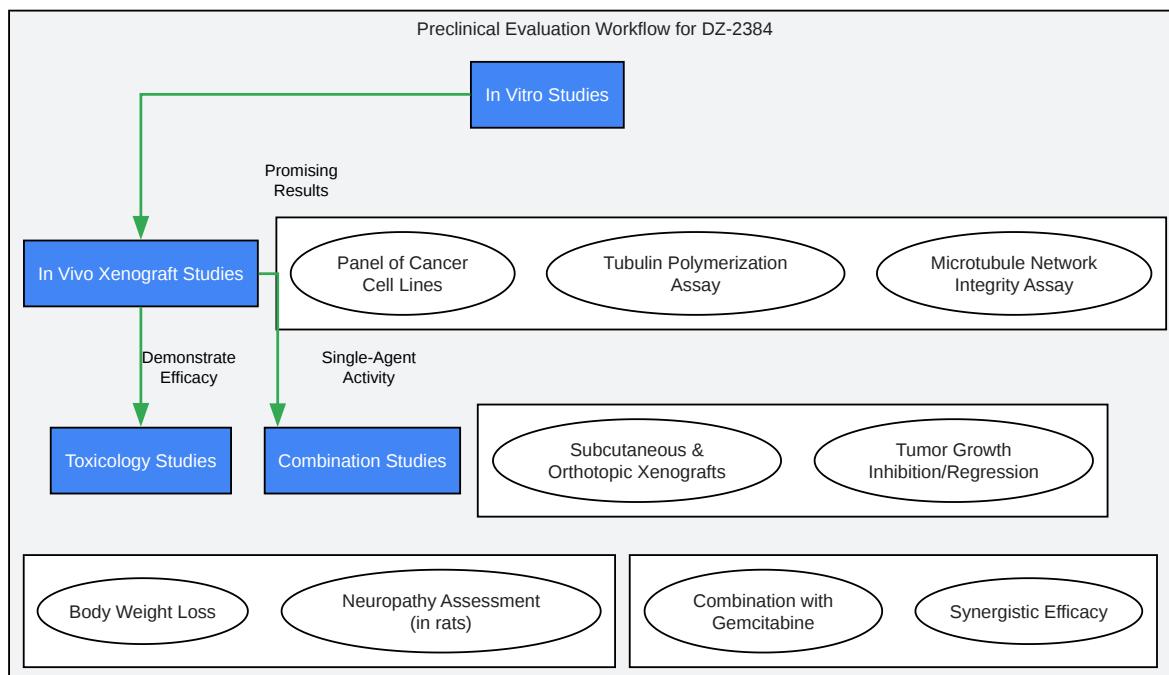
| Model Type                                | Cancer Type                  | Dosing                          | Key Findings                                                                            | Reference |
|-------------------------------------------|------------------------------|---------------------------------|-----------------------------------------------------------------------------------------|-----------|
| Subcutaneous Xenograft                    | Pancreatic (MIA PaCa-2)      | 9 mg/m <sup>2</sup> , weekly IV | Complete tumor regression; all mice tumor-free ~3 months post-treatment.                | [4]       |
| Subcutaneous Xenograft                    | Colon (HT-29)                | Not specified                   | Highly effective in causing tumor regression.                                           | [4]       |
| Orthotopic Xenograft                      | Breast (MDA-MB-231-LM2)      | Not specified                   | Potent anti-metastatic activity in the lungs.                                           | [4]       |
| Disseminated Disease Model                | Leukemia (RS4;11)            | 0.7 mg/m <sup>2</sup>           | Reduced circulating tumor cells and increased survival.                                 | [4]       |
| Genetically Engineered Mouse Model (GEMM) | Pancreatic (KrasG12D-driven) | Not specified                   | Strong antitumor activity in combination with gemcitabine; reduced new tumor formation. | [3]       |

## Key Experimental Protocols

Detailed, step-by-step protocols for DZ-2384 are proprietary to the developing institution. However, based on published studies, the following methodologies are representative of the

research conducted.

#### Protocol 1: In Vivo Antitumor Efficacy in a Xenograft Model


- Cell Culture: Human cancer cell lines (e.g., MIA PaCa-2 for pancreatic cancer) are cultured in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- Animal Model: Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old) are used.
- Tumor Implantation: A suspension of 1-5 x 10<sup>6</sup> cancer cells in a 1:1 mixture of serum-free media and Matrigel is injected subcutaneously into the flank of each mouse.
- Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm<sup>3</sup>). Mice are then randomized into control and treatment groups.
- Drug Formulation and Administration:
  - DZ-2384 is formulated in a vehicle suitable for intravenous (IV) injection (the exact composition is likely proprietary but could be a solution containing DMSO, Cremophor EL, and saline).
  - The drug is administered via tail vein injection at specified doses (e.g., 9 mg/m<sup>2</sup>) and schedules (e.g., once weekly for 4 weeks). The control group receives the vehicle only.
- Monitoring and Endpoints:
  - Tumor volume is measured 2-3 times weekly with calipers (Volume = (length x width<sup>2</sup>)/2).
  - Animal body weight is monitored as an indicator of toxicity.
  - The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.
  - Primary endpoints include tumor growth inhibition, tumor regression, and the number of tumor-free survivors.

## Protocol 2: In Vitro Microtubule Network Integrity Assay

- Cell Culture: Non-cancerous, non-dividing cells (e.g., primary cortical neurons) or interphase cancer cells are cultured on coverslips.
- Drug Treatment: Cells are treated with various concentrations of DZ-2384, a positive control known to disrupt microtubules (e.g., vinorelbine), and a vehicle control for a specified duration (e.g., 24 hours).
- Immunofluorescence Staining:
  - Cells are fixed with a solution of 4% paraformaldehyde.
  - Cells are permeabilized with a detergent (e.g., 0.1% Triton X-100).
  - Non-specific binding is blocked with a blocking buffer (e.g., 1% BSA in PBS).
  - Cells are incubated with a primary antibody against  $\alpha$ -tubulin.
  - After washing, cells are incubated with a fluorescently labeled secondary antibody.
  - Nuclei are counterstained with DAPI.
- Microscopy and Analysis:
  - Coverslips are mounted on slides and imaged using a fluorescence or confocal microscope.
  - The integrity of the microtubule network is qualitatively and quantitatively assessed. In DZ-2384 treated non-dividing cells, the network is expected to remain largely intact, unlike in cells treated with traditional MTAs.

## Experimental Workflow Diagram

The following diagram outlines a typical preclinical workflow for evaluating a novel anti-mitotic agent like DZ-2384.

[Click to download full resolution via product page](#)

Caption: A generalized preclinical research workflow for DZ-2384.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [diazonpharmaceuticals.com](http://diazonpharmaceuticals.com) [diazonpharmaceuticals.com]

- 2. Electrolytic macrocyclizations: scalable synthesis of a diazonamide-based drug development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The synthetic diazonamide DZ-2384 has distinct effects on microtubule curvature and dynamics without neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthetic diazonamide DZ-2384 has distinct effects on microtubule curvature and dynamics without neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical compound holds promise as cancer treatment with fewer side effects | EurekAlert! [eurekalert.org]
- To cite this document: BenchChem. [where to buy ETD140 for research purposes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1576619#where-to-buy-etd140-for-research-purposes]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)